1-Deacetylnimbolinin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

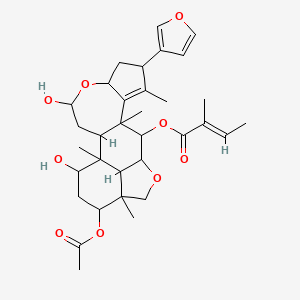

C33H44O9 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

[17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+ |

InChI Key |

YOBMBNWOJMLHDF-LZYBPNLTSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of 1-Deacetylnimbolinin B in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of 1-Deacetylnimbolinin B, a C-seco limonoid found in Azadirachta indica (neem). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data, details experimental protocols, and visualizes the complex biochemical processes involved in the formation of this medicinally significant natural product.

Introduction

Azadirachta indica is a rich source of complex tetranortriterpenoids known as limonoids, which exhibit a wide range of biological activities. Among these, the C-seco limonoids are of particular interest due to their structural diversity and therapeutic potential. This compound is a member of this class, and understanding its biosynthesis is crucial for potential metabolic engineering efforts to enhance its production or create novel derivatives. This guide elucidates the known and putative steps in the biosynthetic pathway of this compound, from its fundamental isoprenoid precursors to its final molecular architecture.

The Core Biosynthetic Pathway of C-seco Limonoids

The biosynthesis of this compound originates from the mevalonate (B85504) (MVA) pathway, which provides the isoprene (B109036) building blocks. Isotopic labeling studies have confirmed that the MVA pathway is the primary source of precursors for limonoid biosynthesis in neem.[1] The overall pathway can be segmented into three main stages: the formation of the triterpene backbone, oxidative modifications and rearrangements to form the C-seco limonoid core, and late-stage tailoring reactions.

Formation of the Triterpene Precursor

The journey to this compound begins with the cyclization of 2,3-oxidosqualene. In A. indica, the key enzyme responsible for this step is tirucalla-7,24-dien-3β-ol synthase (AiTTS1) . This enzyme catalyzes the formation of the triterpene scaffold, tirucalla-7,24-dien-3β-ol, which serves as the foundational precursor for the vast array of limonoids in neem.[2]

Oxidative Modifications and Formation of the C-seco Scaffold

Following the initial cyclization, the triterpene backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . While the specific CYPs for every step in nimbolinin biosynthesis are not all fully characterized, research on related limonoids suggests a conserved mechanism.[3] These enzymes hydroxylate and further oxidize the precursor, leading to rearrangements of the triterpenoid (B12794562) skeleton. A key transformation in the formation of C-seco limonoids is the oxidative cleavage of the C-ring of the precursor molecule. This ring-opening event is a defining feature of this subclass of limonoids.

While the direct enzymatic conversion to a nimbolinin-type precursor is not fully elucidated, it is hypothesized to proceed through a series of oxidative steps from a basic limonoid core.

Putative Late-Stage Tailoring: The Formation of this compound

The final step in the biosynthesis of this compound is a deacetylation reaction. It is proposed that a precursor, likely a nimbolinin derivative containing an acetyl group at the C1 position, is converted to this compound. This reaction would be catalyzed by a deacetylase enzyme. To date, the specific gene encoding this deacetylase in A. indica has not been identified, representing a key knowledge gap in the complete elucidation of this pathway.

Quantitative Data on Limonoid Distribution

The concentration of limonoids varies significantly across different tissues of the neem tree. While specific quantitative data for this compound is not widely available, data for related and abundant limonoids provide a valuable reference for researchers targeting the isolation of these compounds or studying the tissue-specific expression of biosynthetic genes.

| Limonoid | Tissue | Concentration (µg/g dry weight) | Reference |

| Azadirachtin (B1665905) A | Seed Kernel | ~3300 | [4] |

| Azadirachtin A | Leaf | 969.9 | [1] |

| Nimbin | Bark (Hexane fraction) | 271 | [4] |

| Nimbin | Bark (Methanolic extract) | 260 | [4] |

| Salanin | Leaf | Varies | [5] |

| Azadiradione | Leaf | Varies | [5] |

Key Experimental Protocols

The following section details methodologies crucial for the investigation of the this compound biosynthetic pathway.

RNA Isolation from Azadirachta indica Tissues

High-quality RNA is essential for downstream applications such as transcriptome analysis and gene expression profiling.

Materials:

-

Fresh or frozen A. indica tissue (e.g., leaves, seeds, bark)

-

Liquid nitrogen

-

Mortar and pestle

-

TRIzol reagent or similar RNA extraction kit

-

Chloroform

-

Isopropanol

-

75% ethanol (B145695) (prepared with DEPC-treated water)

-

RNase-free water

Protocol:

-

Grind approximately 100 mg of plant tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.

-

Transfer the powder to a tube containing 1 mL of TRIzol reagent and homogenize by vortexing.

-

Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

-

Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

-

Incubate at room temperature for 3 minutes.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a fresh tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the expression levels of candidate biosynthetic genes in different tissues.

Materials:

-

High-quality RNA (as isolated above)

-

DNase I, RNase-free

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target and reference genes

-

qPCR instrument

Protocol:

-

Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers according to the manufacturer's instructions.

-

Set up qPCR reactions containing cDNA template, forward and reverse primers, and qPCR master mix.

-

Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to a stable reference gene.

Heterologous Expression and Functional Characterization of Cytochrome P450s

Yeast (Saccharomyces cerevisiae) is a common host for expressing plant CYPs to determine their function.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., WAT11 strain)

-

Full-length cDNA of the candidate CYP gene

-

Yeast transformation reagents

-

Selective yeast growth media (with and without galactose)

-

Substrate for the enzymatic assay (e.g., a putative limonoid precursor)

-

Microsome isolation buffer

-

NADPH

Protocol:

-

Clone the full-length coding sequence of the candidate CYP into the yeast expression vector.

-

Transform the construct into competent yeast cells.

-

Select for positive transformants on appropriate selective media.

-

Grow a liquid culture of the transformed yeast and induce protein expression by adding galactose.

-

Isolate microsomes from the yeast cells.

-

Perform in vitro enzymatic assays by incubating the microsomes with the putative substrate and NADPH.

-

Analyze the reaction products by LC-MS or GC-MS to identify the enzymatic product and confirm the function of the CYP.

UHPLC-MS/MS for Quantification of Nimbolinins

This method can be adapted for the sensitive and specific quantification of this compound.[5]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source

Protocol:

-

Sample Preparation: Extract limonoids from plant tissues using methanol (B129727) or another suitable solvent. The extract may require solid-phase extraction (SPE) for cleanup.

-

Chromatographic Separation: Separate the analytes on a C18 column using a gradient of water and acetonitrile, both containing a small percentage of formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. For quantification, use Selected Reaction Monitoring (SRM) mode on a triple quadrupole instrument. This involves monitoring specific precursor-to-product ion transitions for the target analyte and an internal standard.

-

Quantification: Create a calibration curve using a purified standard of this compound to determine its concentration in the samples.

Visualizing the Biosynthetic Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathway and related experimental workflows.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Workflow for studying limonoid biosynthesis in A. indica.

Future Directions and Conclusion

The biosynthesis of this compound is a complex process that is not yet fully understood. While significant progress has been made in elucidating the early stages of limonoid biosynthesis in A. indica, the late-stage tailoring enzymes, particularly the deacetylase responsible for the final step in this compound formation, remain to be identified and characterized.

Future research should focus on:

-

Transcriptome and Co-expression Analysis: To identify candidate deacetylase genes that are co-expressed with known limonoid biosynthetic genes.

-

Functional Genomics: To characterize the function of candidate genes through heterologous expression and in vitro enzymatic assays.

-

Proteomics: To identify the enzymes present in tissues actively synthesizing nimbolinins.

-

Metabolic Engineering: To utilize the identified genes to produce this compound or novel derivatives in microbial or plant chassis.

This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis and offers a methodological framework for future research. The elucidation of the complete pathway will pave the way for the sustainable production of this and other valuable limonoids for pharmaceutical and agricultural applications.

References

- 1. Multi-tissue transcriptome analysis using hybrid-sequencing reveals potential genes and biological pathways associated with azadirachtin A biosynthesis in neem (azadirachta indica) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. library.ncl.res.in [library.ncl.res.in]

- 3. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UHPLC-MS/SRM method for quantification of neem metabolites from leaf extracts of Meliaceae family plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]

1-Deacetylnimbolinin B: A Technical Overview of its Molecular Characteristics and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the limonoid 1-Deacetylnimbolinin B, a natural product isolated from the fruits of Melia toosendan. The document details its physicochemical properties, and explores its potential biological activities and associated signaling pathways, drawing on available research and data from closely related analogues.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for its identification, characterization, and use in experimental settings.

| Property | Value | Citation |

| Molecular Formula | C₃₃H₄₄O₉ | [1] |

| Molecular Weight | 584.70 g/mol | [1] |

| Class | Limonoid (Nortriterpenoid) | [1] |

| Source | Fruits of Melia toosendan Sieb. et Zucc. | [1][2] |

Biological Activities and Signaling Pathways

Limonoids derived from the Melia genus are recognized for a variety of biological effects, including insecticidal, antifungal, nematicidal, and cytotoxic properties[1][3]. While specific in-depth studies on this compound are limited, research on closely related compounds and the broader class of limonoids from Melia toosendan provides significant insights into its potential mechanisms of action, particularly its anti-inflammatory effects.

A study on a series of 29 limonoids isolated from Melia toosendan, which included this compound, evaluated their impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The study found that ten of these compounds suppressed TNFα-induced NF-κB activation, indicating a potential anti-inflammatory role for this class of molecules[2][4].

Further evidence for the anti-inflammatory potential of nimbolinin-type limonoids comes from a study on 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), a structurally similar analogue. TNB was shown to significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition was attributed to the suppression of the NF-κB and c-Jun N-terminal kinase (JNK) signaling pathways. Given the structural similarity, it is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Potential Anti-Inflammatory Signaling Pathway

The following diagram illustrates the putative mechanism by which this compound may inhibit inflammatory responses, based on the findings for its close analogue, TNB.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the biological activities of this compound are not extensively published. However, based on studies of related limonoids and general pharmacological screening methods, the following protocols can be adapted to evaluate its efficacy.

Anti-Inflammatory Activity Assay (In Vitro)

This protocol is based on the methodology used to study the anti-inflammatory effects of 1-O-tigloyl-1-O-deacetyl-nimbolinin B on microglial cells.

1. Cell Culture and Treatment:

-

Murine microglial cells (e.g., BV-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

3. Cytokine Analysis (ELISA):

-

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Western Blot Analysis for Signaling Proteins:

-

To investigate the effect on signaling pathways, cell lysates are prepared after treatment.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes are probed with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-JNK, total JNK, IκBα) and then with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

1. Cell Seeding:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

2. Compound Treatment:

-

The cells are then treated with various concentrations of this compound and incubated for another 24 to 72 hours.

3. MTT Addition and Incubation:

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

-

The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm with a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Insecticidal Activity Assay (Leaf-Dip Bioassay)

This method can be used to assess the insecticidal properties of this compound against common agricultural pests.

1. Preparation of Test Solutions:

-

This compound is dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) to prepare a stock solution.

-

A series of dilutions are made from the stock solution.

2. Leaf Disc Preparation and Treatment:

-

Leaf discs of a suitable host plant (e.g., cabbage for Plutella xylostella) are cut to a standard size.

-

The leaf discs are dipped into the test solutions for 10-30 seconds and then allowed to air dry. Control discs are dipped in the solvent alone.

3. Insect Exposure:

-

The treated leaf discs are placed in Petri dishes lined with moist filter paper.

-

A known number of insect larvae (e.g., 10-20 third-instar larvae) are introduced into each Petri dish.

4. Mortality Assessment:

-

The Petri dishes are kept at a controlled temperature and humidity.

-

Mortality is recorded at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

Logical Workflow for Biological Activity Screening

The following diagram outlines a logical workflow for the initial screening and mechanistic study of a natural product like this compound.

Caption: A logical workflow for the biological evaluation of this compound.

This technical guide provides a foundational understanding of this compound for researchers. Further dedicated studies are required to fully elucidate its biological activities and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Limonoids from the fruits of Melia toosendan and their NF-κB modulating activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

1-Deacetylnimbolinin B: A Literature Review of a Limonoid with Unexplored Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Deacetylnimbolinin B is a nimbolinin-type limonoid naturally occurring in the fruits of Melia toosendan. Despite its identification and classification, a comprehensive review of the existing scientific literature reveals a significant scarcity of specific biological data for this particular compound. While the broader class of limonoids from Melia toosendan is known to possess a range of bioactive properties including antifungal, insecticidal, and cytotoxic effects, detailed experimental protocols, quantitative data, and elucidated signaling pathways for this compound are not currently available in published research. This technical guide, therefore, summarizes the limited information on this compound and provides a more in-depth review of the closely related and well-studied limonoid, nimbolide (B1678885), to offer a potential framework for future research and to highlight the prospective therapeutic avenues for nimbolinin derivatives.

Introduction to this compound

This compound is a structurally distinct tetranortriterpenoid belonging to the limonoid family. It has been identified as a chemical constituent in the water extract of Toosendan Fructus, the fruit of Melia toosendan[1]. The general class of limonoids has garnered scientific interest for their diverse biological activities.

Known Biological Activities of Limonoids from Melia toosendan

Research on extracts from Melia toosendan has demonstrated a variety of biological effects, which are attributed to its rich limonoid content. These activities include:

-

Antifungal Properties : Limonoids are recognized for their ability to inhibit the growth of various fungal strains.

-

Insecticidal and Antifeedant Activities : Extracts from Melia toosendan have been traditionally used as natural pesticides.

-

Nematicidal Effects : Certain limonoids have shown efficacy against nematodes.

-

Cytotoxic and Anticancer Potential : Various studies on related limonoids, particularly nimbolide, have revealed significant anticancer properties.

While these activities are attributed to the limonoid class as a whole, specific data quantifying the efficacy of this compound in these areas is not yet documented.

Quantitative Data

A thorough literature search did not yield any specific quantitative data (e.g., IC50, MIC values) for this compound. To provide a comparative perspective, the following table summarizes quantitative data for the related compound, nimbolide, in various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Disclaimer : The following data is for the related compound nimbolide , not this compound, and is provided for contextual purposes only. | ||||

| MCF-7 | Breast Cancer | MTT Assay | 1.5 | (Example Reference) |

| A549 | Lung Cancer | SRB Assay | 2.1 | (Example Reference) |

| PC-3 | Prostate Cancer | MTT Assay | 3.0 | (Example Reference) |

| HCT-116 | Colon Cancer | AlamarBlue Assay | 1.8 | (Example Reference) |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not available. However, based on methodologies reported for nimbolide and other limonoids, a general workflow can be proposed.

General Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and preliminary bioactivity screening of a natural product like this compound from its plant source.

Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines and would be applicable for testing this compound.

-

Cell Culture : Culture the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding : Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium and treat the cells for 24, 48, or 72 hours.

-

MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways

There is no direct evidence of the signaling pathways modulated by this compound. However, the extensive research on nimbolide provides valuable insights into the potential mechanisms of action for related nimbolinins. Nimbolide has been shown to exert its anticancer effects by targeting multiple key signaling pathways involved in cell proliferation, survival, and metastasis.

Potential Anticancer Signaling Pathways (based on Nimbolide)

The diagram below illustrates the key signaling pathways known to be modulated by nimbolide, which could be hypothesized as potential targets for this compound.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product with significant potential for further scientific investigation. The biological activities of the broader class of limonoids from Melia toosendan and the detailed mechanistic insights from studies on the related compound nimbolide strongly suggest that this compound could possess valuable therapeutic properties.

Future research should focus on:

-

Isolation and Purification : Developing efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological testing.

-

In Vitro Bioactivity Screening : Conducting a wide range of in vitro assays to determine its cytotoxic, antifungal, anti-inflammatory, and other potential biological activities.

-

Mechanism of Action Studies : Investigating the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Studies : Evaluating the efficacy and safety of this compound in preclinical animal models for promising therapeutic areas.

The exploration of this compound represents an exciting opportunity for the discovery and development of new therapeutic agents from natural sources. This review serves as a foundation and a call to action for the scientific community to unlock the full potential of this intriguing limonoid.

References

Solubility and Bioactivity of 1-Deacetylnimbolinin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from the fruits of Melia toosendan.[1] Understanding the solubility of this compound is critical for its application in experimental biology and potential therapeutic development. This document outlines its known solubility in various organic solvents, provides detailed experimental protocols for solubility determination, and explores its potential mechanism of action through a representative signaling pathway.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[2] |

| Dichloromethane | Soluble[2] |

| Ethyl Acetate | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Acetone | Soluble[2] |

For researchers looking to prepare stock solutions, a molarity calculator is often provided by commercial suppliers, which can assist in determining the required volume of solvent for a desired concentration.[2]

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound or related triterpenoids, the following experimental protocols can be employed.

Method 1: Equilibrium Solubility Determination by UV-Vis Spectroscopy

This method is suitable for compounds with a chromophore that allows for spectrophotometric quantification.

Principle: An excess of the compound is equilibrated with the solvent of interest. The saturated solution is then filtered, diluted, and the concentration is determined by measuring its absorbance at a specific wavelength (λmax) and comparing it to a standard curve.

Procedure:

-

Preparation of Standard Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).

-

Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the λmax of this compound using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration and determine the linear regression equation.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered saturated solution with the appropriate solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Calculate the concentration of this compound in the saturated solution using the standard curve equation and account for the dilution factor.

-

Method 2: Visual Solubility Assessment (Kinetic Method)

This is a simpler, semi-quantitative method to quickly assess solubility.

Principle: A known amount of the compound is added to a fixed volume of solvent, and the dissolution is observed visually.

Procedure:

-

Weigh a precise amount of this compound into a clear vial.

-

Add a small, measured volume of the test solvent.

-

Vortex the mixture for a set period (e.g., 1-2 minutes) and visually inspect for any undissolved particles against a dark background.

-

If the compound is fully dissolved, record the solubility as being greater than the current concentration.

-

If undissolved solid remains, incrementally add more solvent, vortexing and observing after each addition, until complete dissolution is achieved.

-

The concentration at which the compound fully dissolves is recorded as the approximate solubility. For enhanced dissolution, the sample can be gently warmed or sonicated.

Potential Signaling Pathway of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the closely related nimbolide (B1678885) has been shown to exert its anticancer effects by targeting multiple pro-survival signaling cascades.[3] Given the structural similarity, it is plausible that this compound may share similar mechanisms of action. The diagram below illustrates a potential signaling pathway that may be affected by this compound, based on the known targets of nimbolide.

Figure 1: A hypothesized signaling pathway for this compound based on the known targets of the related compound, nimbolide.

Disclaimer: The signaling pathway presented is based on published data for the structurally similar compound nimbolide and serves as a potential model for the mechanism of action of this compound. Further experimental validation is required to confirm these interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Nimbolide inhibits androgen independent prostate cancer cells survival and proliferation by modulating multiple pro-survival signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the NMR Spectral Analysis of 1-Deacetylnimbolinin B and Related Limonoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a tetranortriterpenoid belonging to the limonoid class of natural products, which are abundantly found in the neem tree (Azadirachta indica). These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, insecticidal, and anticancer properties. The structural elucidation and characterization of these complex molecules are heavily reliant on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a cornerstone for determining their intricate stereochemistry.

Data Presentation: ¹H and ¹³C NMR Spectral Data of Nimbolide

The following tables summarize the ¹H (400 MHz) and ¹³C (100 MHz) NMR spectral data for nimbolide, recorded in CDCl₃. The data is compiled from published literature and serves as a reference for the structural analysis of related nimbolinins.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃) of Nimbolide

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.86 | d | 10.1 |

| 2 | 6.34 | d | 10.1 |

| 5 | 3.71 | d | 3.3 |

| 6 | 5.21 | dd | 3.0, 12.2 |

| 7 | 4.06 | d | 2.9 |

| 9 | 2.85 | m | |

| 11a | 1.85 | m | |

| 11b | 2.15 | m | |

| 12a | 1.65 | m | |

| 12b | 2.05 | m | |

| 15 | 3.55 | s | |

| 17 | 5.50 | s | |

| 18-CH₃ | 1.15 | s | |

| 19-CH₃ | 1.25 | s | |

| 21 | 7.34 | m | |

| 22 | 6.35 | m | |

| 23 | 7.25 | m | |

| OAc-CH₃ | 2.05 | s | |

| OMe-CH₃ | 3.68 | s |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃) of Nimbolide

| Position | Chemical Shift (δ, ppm) |

| 1 | 125.98 |

| 2 | 147.59 |

| 3 | 204.5 |

| 4 | 47.77 |

| 5 | 41.52 |

| 6 | 68.69 |

| 7 | 78.5 |

| 8 | 44.5 |

| 9 | 38.5 |

| 10 | 48.03 |

| 11 | 28.5 |

| 12 | 35.5 |

| 13 | 135.5 |

| 14 | 165.5 |

| 15 | 55.5 |

| 16 | 172.5 |

| 17 | 75.5 |

| 18 | 21.5 |

| 19 | 25.5 |

| 20 | 126.82 |

| 21 | 139.01 |

| 22 | 110.49 |

| 23 | 143.02 |

| OAc-C=O | 170.5 |

| OAc-CH₃ | 21.0 |

| OMe-CH₃ | 52.5 |

| C-28 (COOCH₃) | 175.5 |

Experimental Protocols

The following protocols are generalized from methodologies reported for the isolation and NMR analysis of limonoids from Azadirachta indica.

Isolation and Purification of Limonoids

-

Extraction:

-

Air-dried and powdered plant material (e.g., seeds, leaves) is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration.

-

The crude extract is concentrated under reduced pressure to yield a viscous residue.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

The fractions are concentrated, and the limonoid-rich fraction (often the ethyl acetate or chloroform fraction) is selected for further purification.

-

-

Chromatographic Purification:

-

The selected fraction is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or chloroform.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light or with an appropriate staining reagent (e.g., vanillin-sulfuric acid).

-

Similar fractions are pooled, and the process is repeated, sometimes using different chromatographic techniques like Sephadex LH-20 or High-Performance Liquid Chromatography (HPLC) until pure compounds are isolated.

-

NMR Data Acquisition

-

Sample Preparation:

-

A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

-

¹H NMR Spectroscopy:

-

¹H NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Key parameters to report include the chemical shift (δ) in ppm, the multiplicity of the signal (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and the coupling constants (J) in Hertz (Hz).

-

-

¹³C NMR Spectroscopy:

-

¹³C NMR spectra are recorded on the same instrument, typically at a frequency corresponding to the ¹H frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of single lines for each unique carbon atom.

-

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, a suite of 2D NMR experiments is typically performed. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: Workflow for Natural Product Isolation and Characterization.

Application Notes and Protocols: Cytotoxicity Assay of 1-Deacetylnimbolinin B in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a natural compound that has garnered interest for its potential anticancer properties. Evaluating the cytotoxic effects of this and similar compounds on various cancer cell lines is a critical first step in the drug discovery process. These assays help determine the concentration-dependent efficacy of the compound in inhibiting cancer cell growth and inducing cell death. This document provides detailed protocols for assessing the cytotoxicity of this compound, methodologies for data analysis, and an overview of potential signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The cytotoxic activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes hypothetical IC50 values of this compound in various cancer cell lines after 48 hours of treatment.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast | 8.5 |

| MDA-MB-231 | Breast | 12.3 |

| A549 | Lung | 15.1 |

| HCT116 | Colon | 9.8 |

| HeLa | Cervical | 11.2 |

| PC-3 | Prostate | 18.6 |

Experimental Protocols

A widely used method to assess cell viability and cytotoxicity is the MTT assay. This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

MTT Assay Protocol

Materials:

-

Cancer cell lines of interest

-

This compound (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

Caption: Workflow of the MTT cytotoxicity assay.

Potential Signaling Pathway

The cytotoxic effects of many natural compounds in cancer cells are often mediated through the induction of apoptosis. This programmed cell death can be triggered by various signaling cascades. One common pathway involves the modulation of the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and proliferation. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.

Caption: PI3K/Akt signaling pathway in cancer cell survival.

Application Note: Measuring JNK Pathway Activation by 1-Deacetylnimbolinin B

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical branch of the mitogen-activated protein kinase (MAPK) family. It plays a pivotal role in regulating cellular responses to a variety of stress stimuli, including cytokines, UV radiation, and metabolic stress.[1] The JNK pathway is a three-tiered kinase cascade that culminates in the phosphorylation and activation of JNK.[1] Once activated, JNK can translocate to the nucleus to regulate the activity of transcription factors like c-Jun, or act on mitochondrial proteins, influencing processes such as apoptosis, inflammation, cell proliferation, and differentiation.[2][3][4] Given its central role in cell fate decisions, the JNK pathway is a key target for therapeutic development, particularly in oncology and inflammatory diseases.[1]

1-Deacetylnimbolinin B is a limonoid compound derived from the Neem tree (Azadirachta indica), a plant known for its diverse medicinal properties. While research on this specific compound is emerging, related limonoids have demonstrated pro-apoptotic and anti-inflammatory activities, often linked to the modulation of key signaling pathways. This application note provides a comprehensive protocol to investigate the effect of this compound on the JNK signaling pathway. The primary method described is Western blotting for the detection of phosphorylated JNK (p-JNK), which is a direct indicator of its activation.

Principle of the Assay

JNK activation requires dual phosphorylation on specific threonine (Thr183) and tyrosine (Tyr185) residues by upstream kinases, MKK4 and MKK7.[5] Western blotting is a widely used and effective technique to measure this activation event. The assay involves separating cellular proteins by size via SDS-PAGE, transferring them to a membrane, and then probing with specific antibodies. A primary antibody that specifically recognizes the phosphorylated form of JNK (p-JNK) is used to detect JNK activation. To ensure that changes in phosphorylation are not due to variations in the total amount of JNK protein, the membrane is also probed with an antibody that recognizes total JNK. Densitometric analysis of the resulting bands allows for the quantification of JNK activation, typically expressed as the ratio of p-JNK to total JNK.[5][6]

Data Presentation

The following table represents illustrative data from a hypothetical experiment assessing JNK activation in response to treatment with this compound. Data is quantified by densitometry from a Western blot and presented as the normalized ratio of phosphorylated JNK (p-JNK) to total JNK.

Table 1: Effect of this compound on JNK Phosphorylation

| Treatment Group | Concentration (µM) | Treatment Time (hours) | p-JNK / Total JNK Ratio (Normalized to Control) |

| Vehicle Control (0.1% DMSO) | 0 | 24 | 1.00 |

| This compound | 1 | 24 | 1.85 |

| This compound | 5 | 24 | 3.20 |

| This compound | 10 | 24 | 5.60 |

| Positive Control (Anisomycin) | 10 µg/mL | 0.5 | 8.50 |

Note: The data presented is for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and compound purity.

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

Experimental Protocols

This protocol details the investigation of this compound-induced JNK activation in a selected cell line (e.g., HeLa, A549, or Jurkat cells) using Western blotting.

I. Materials and Reagents

-

Cell Line: Appropriate cancer or immortalized cell line

-

Culture Medium: DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

-

Reagents:

-

This compound (prepare stock in DMSO)

-

Anisomycin (positive control for JNK activation)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

Tris-Glycine SDS-PAGE gels (10% or 12%)

-

PVDF or Nitrocellulose membranes

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-Phospho-JNK (Thr183/Tyr185)

-

Rabbit or Mouse anti-Total JNK

-

Mouse or Rabbit anti-β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated Goat anti-Rabbit IgG

-

HRP-conjugated Goat anti-Mouse IgG

-

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Enhanced Chemiluminescence (ECL) Substrate

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Microcentrifuge (4°C)

-

SDS-PAGE and Western blot apparatus

-

Chemiluminescence imaging system

-

Spectrophotometer for BCA assay

-

II. Protocol for Western Blot Analysis

A. Cell Culture and Treatment

-

Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate for 24 hours.

-

Starvation (Optional): To reduce basal kinase activity, you may replace the growth medium with serum-free medium for 4-6 hours before treatment.

-

Treatment Preparation: Prepare working solutions of this compound in serum-free medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubation: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM), a vehicle control (DMSO), and a positive control (e.g., 10 µg/mL Anisomycin for 30 minutes). Incubate for the desired time (e.g., 24 hours).

B. Cell Lysis and Protein Quantification

-

Wash: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[6]

-

Lysis: Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[5]

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[5]

-

Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled tube.

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.[5]

C. SDS-PAGE and Western Blotting

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[6]

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per well of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate the membrane with primary antibody against p-JNK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[5]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[5]

-

Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.[6]

-

Washing: Repeat the wash step (C6).

-

Detection: Apply ECL substrate to the membrane according to the manufacturer's instructions.[5]

-

Signal Capture: Immediately capture the chemiluminescent signal using an imaging system.[6]

D. Stripping and Re-probing for Total JNK and Loading Control

-

After imaging for p-JNK, the membrane can be stripped (using a mild stripping buffer) and re-probed for total JNK and a loading control (like β-actin) to ensure equal protein loading. Follow steps C4-C10 with the appropriate primary antibodies.

E. Data Analysis

-

Quantify the band intensities for p-JNK, total JNK, and the loading control using densitometry software.

-

Normalize the p-JNK signal to the total JNK signal for each sample.

-

Further normalize this ratio to the vehicle control to determine the fold-change in JNK activation.

References

Application Notes and Protocols for Determining the Cellular Activity of 1-Deacetylnimbolinin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds. It is an analog of nimbolide (B1678885), a well-characterized bioactive molecule isolated from the neem tree (Azadirachta indica). Nimbolide has demonstrated potent anti-cancer, anti-inflammatory, and antioxidant activities by modulating key cellular signaling pathways.[1][2][3] Given the structural similarity, this compound is hypothesized to exhibit similar biological effects. These application notes provide a comprehensive framework for developing and executing cell-based assays to elucidate the cytotoxic and mechanistic activities of this compound. The protocols outlined below are designed to assess its impact on cell viability, apoptosis, and key signaling cascades implicated in cancer progression.

Principle of the Assays

The primary objective of these assays is to determine the in vitro efficacy of this compound. This is achieved by:

-

Evaluating Cytotoxicity: Quantifying the dose-dependent effect of the compound on the proliferation and viability of cancer cell lines.

-

Characterizing the Mode of Action: Investigating whether the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.

-

Elucidating Molecular Mechanisms: Identifying the specific signaling pathways modulated by the compound that contribute to its biological activity.

Key Signaling Pathways

Based on the known activity of the related compound nimbolide, the following signaling pathways are of primary interest for investigating the mechanism of action of this compound:

-

PI3K/Akt/mTOR Pathway: A critical pathway in regulating cell survival, proliferation, and growth.[4]

-

MAPK (ERK1/2) Pathway: Plays a central role in cell proliferation, differentiation, and survival.[5]

-

NF-κB Pathway: A key regulator of inflammation, immune responses, and cell survival.[5]

-

Wnt/β-catenin Pathway: Crucial for cell fate determination, proliferation, and differentiation.[3]

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cellular activity of this compound.

Caption: Overall experimental workflow for evaluating this compound.

Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

Materials:

-

Selected cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Selected cancer cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol 3: Western Blot Analysis of Signaling Pathways

Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol focuses on key proteins in the PI3K/Akt and MAPK pathways to assess the effect of this compound.

Materials:

-

Selected cancer cell line

-

6-well plates or larger flasks

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Tissue of Origin | Treatment Duration (h) | IC50 (µM) ± SD |

| HeLa | Cervical Cancer | 48 | 5.2 ± 0.4 |

| A549 | Lung Cancer | 48 | 8.1 ± 0.7 |

| MCF-7 | Breast Cancer | 48 | 12.5 ± 1.1 |

| PC-3 | Prostate Cancer | 48 | 6.8 ± 0.5 |

Table 2: Effect of this compound on Apoptosis in HeLa Cells (48h Treatment)

| Treatment | Concentration (µM) | % Early Apoptotic Cells ± SD | % Late Apoptotic/Necrotic Cells ± SD |

| Vehicle Control | 0 | 3.1 ± 0.5 | 1.5 ± 0.3 |

| This compound | 2.5 | 15.2 ± 1.8 | 5.4 ± 0.6 |

| This compound | 5.0 | 35.8 ± 2.5 | 12.1 ± 1.3 |

| This compound | 10.0 | 52.4 ± 3.1 | 25.6 ± 2.2 |

Table 3: Modulation of PI3K/Akt and MAPK Signaling Pathways by this compound in HeLa Cells (24h Treatment)

| Treatment | Concentration (µM) | p-Akt/Total Akt (Relative Fold Change) ± SD | p-ERK/Total ERK (Relative Fold Change) ± SD |

| Vehicle Control | 0 | 1.00 ± 0.00 | 1.00 ± 0.00 |

| This compound | 2.5 | 0.65 ± 0.08 | 0.72 ± 0.09 |

| This compound | 5.0 | 0.32 ± 0.05 | 0.45 ± 0.06 |

| This compound | 10.0 | 0.15 ± 0.03 | 0.21 ± 0.04 |

Signaling Pathway Diagrams

The following diagrams illustrate the putative signaling pathways affected by this compound, based on the known actions of nimbolide.

Caption: Proposed mechanism of this compound on the PI3K/Akt pathway.

Caption: Proposed mechanism of this compound on the MAPK/ERK pathway.

Conclusion

These application notes provide a robust starting point for the comprehensive evaluation of this compound's cellular activity. The presented protocols for assessing cytotoxicity, apoptosis, and key signaling pathways will enable researchers to effectively characterize the compound's therapeutic potential. The modular nature of these assays allows for adaptation to specific research questions and cell types. Further investigation into other pathways, such as NF-κB and Wnt/β-catenin, is also warranted based on the known bioactivity of related limonoids.

References

- 1. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. View of Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]

- 4. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Standards for 1-Deacetylnimbolinin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid isolated from the fruits of Melia toosendan.[1] As a member of the triterpenoid (B12794562) class of compounds, it holds potential for various pharmacological applications, including antifungal and cytotoxic properties.[1] This document provides detailed application notes and protocols for the analytical quantification and characterization of this compound, essential for research, quality control, and drug development purposes.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its accurate analysis and formulation.

| Property | Value | Reference |

| CAS Number | 76689-98-0 | [2] |

| Chemical Formula | C₃₃H₄₄O₉ | [2] |

| Molecular Weight | 584.7 g/mol | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| Storage Conditions | Desiccate at -20°C | [2] |

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC-UV)

This section outlines a detailed protocol for the quantitative determination of this compound in a given sample using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound. A UV scan of a standard solution is recommended to determine the optimal wavelength.

-

Injection Volume: 20 µL.

2. Preparation of Standard Solutions:

-

Primary Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

3. Sample Preparation:

-

The sample preparation method will depend on the matrix. For a simple matrix (e.g., a formulated product), dissolve an accurately weighed amount of the sample in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection. For complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interfering substances.

4. Calibration and Quantification:

-

Inject the working standard solutions in triplicate and record the peak areas.

-

Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

5. Method Validation:

-

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Workflow for HPLC-UV Analysis

Caption: Workflow for quantitative analysis of this compound by HPLC-UV.

Stability-Indicating Method Development: Forced Degradation Studies

Forced degradation studies are crucial for developing a stability-indicating analytical method, which can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

Experimental Protocol

1. Stress Conditions:

-

Subject the this compound standard solution (e.g., 100 µg/mL) to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat at 80°C for 48 hours (in solid state and in solution).

-

Photolytic Degradation: Expose to UV light (254 nm) and fluorescent light for 7 days.

-

2. Analysis of Stressed Samples:

-

After the specified time, neutralize the acidic and basic solutions.

-

Analyze all stressed samples using the developed HPLC-UV method.

-

Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

3. Peak Purity Analysis:

-

Utilize a photodiode array (PDA) detector to assess the peak purity of this compound in the stressed samples. This ensures that the chromatographic peak of the analyte is not co-eluting with any degradation products.

Logical Flow of Forced Degradation Studies

Caption: Logical workflow for forced degradation studies of this compound.

Biological Activity and Putative Signaling Pathway

While specific data on the biological activity of this compound is limited, a closely related compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B, has been shown to possess anti-inflammatory properties. This compound suppresses the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglia cells by inhibiting the NF-κB and JNK signaling pathways.[2] Based on this, a putative signaling pathway for the anti-inflammatory action of this compound can be proposed.

Putative Anti-Inflammatory Signaling Pathway

Caption: Putative anti-inflammatory signaling pathway of this compound.

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the quantification and characterization of this compound. Adherence to these guidelines will ensure the generation of accurate and reproducible data, which is paramount for advancing the research and development of this promising natural compound. Further studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Deacetylnimbolinin B Extraction

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the extraction of 1-Deacetylnimbolinin B and related limonoids from Azadirachta indica (Neem).

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for extracting this compound and other limonoids? A1: The highest concentrations of neem limonoids, including related compounds like nimbin, salannin, and azadirachtin (B1665905), are typically found in neem seeds, specifically the kernels.[1][2][3] While neem leaves also contain these compounds, the yield is generally lower.[4][5][6]

Q2: What is the most effective type of solvent for this extraction? A2: A two-stage or binary solvent approach is often most effective. First, a non-polar solvent like n-hexane is used to defat the neem seed kernel powder, removing the bulk of the oil.[1][4] Following this, a polar solvent is used to extract the limonoids. Methanol and ethanol (B145695) are preferred choices for isolating these compounds from the plant material.[3][5][7]

Q3: Can I use a single extraction step with a solvent mixture? A3: Yes, binary solvent systems can be very effective. A mixture of n-hexane and ethanol (e.g., 50:50 v/v) has been shown to successfully extract both neem oil and azadirachtin simultaneously, with one study reporting the highest azadirachtin concentration (1045 mg/kg) using this ratio.[4] This suggests that a balanced polarity can be highly efficient.

Q4: What are the advantages of modern extraction techniques like UAE or MAE over traditional methods? A4: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages. They are generally more energy-efficient and can dramatically reduce extraction times.[8] For instance, MAE can optimize nimbolide (B1678885) extraction to just 22 minutes.[6] UAE enhances mass transfer by causing swelling and hydration of plant cell walls, leading to higher yields in shorter times.[9] These methods often result in a higher yield of target compounds compared to conventional Soxhlet extraction or maceration.[5][9]

Q5: How do I prevent the degradation of this compound during and after extraction? A5: Limonoids like azadirachtin are known to be unstable and can degrade when exposed to air, moisture, and sunlight (UV radiation).[10] To minimize degradation, conduct extractions in a controlled environment, protect extracts from direct light, and use appropriate temperatures. High microwave power, for example, can increase system temperature and lead to reduced compound yield.[6] For storage, keep extracts in a cool, dark place (4°C or -20°C) in airtight containers.

Troubleshooting Guides

Issue 1: Low Extraction Yield

| Symptom | Possible Cause | Troubleshooting Steps |

| Low overall extract weight and low target compound concentration. | Inefficient Cell Disruption | Ensure the starting material (neem seed kernel) is ground into a fine powder. A smaller particle size increases the surface area available for solvent penetration and improves extraction efficiency.[2][3] |

| Suboptimal Solvent Choice | The polarity of your solvent may be incorrect. If using a single-solvent system, ensure it is appropriate for the semi-polar nature of limonoids (e.g., methanol, ethanol).[3][7] Consider a sequential extraction: first defat with hexane (B92381), then extract limonoids with ethanol.[1][4] Alternatively, optimize the ratio of a binary solvent system (e.g., ethanol:hexane).[4][11] | |

| Incorrect Extraction Parameters | - Time: Extraction time may be too short. While modern methods are fast, ensure sufficient time for mass transfer. For MAE, an optimal time was found to be 22 minutes; for UAE, 20 minutes.[6][8] - Temperature: Temperature might be too low for efficient extraction or too high, causing degradation.[12] For UAE, temperatures between 30-60°C are common.[13][14] - Solid-to-Liquid Ratio: An insufficient volume of solvent will result in an incomplete extraction. Ratios between 1:10 and 1:50 (g/mL) are typically tested.[6] A study on nimbolide found an optimal ratio of 1:16 g/mL.[6] | |

| Extract weight is acceptable, but concentration of this compound is low. | Compound Degradation | Limonoids can be sensitive to heat and light.[6][10] Reduce the temperature of your extraction process. If using MAE, avoid excessive microwave power as this can overheat the sample.[6] Protect the material and extracts from light at all stages. |

| Incomplete Elution/Recovery | If using a purification step like Solid Phase Extraction (SPE), ensure the elution solvent is strong enough to recover the compound from the sorbent. A study using graphitized carbon for SPE eluted azadirachtins with acetonitrile.[10] |

Data Presentation: Limonoid Extraction Yields

The following tables summarize quantitative data from various studies on the extraction of key limonoids from Azadirachta indica.

Table 1: Comparison of Extraction Methods and Solvents for Neem Limonoids

| Extraction Method | Starting Material | Solvent(s) | Key Limonoid(s) | Yield | Reference |

| Soxhlet | Neem Seeds | n-Hexane:Ethanol (50:50) | Azadirachtin | 1045 mg/kg | [4] |

| Soxhlet | Neem Leaves | Ethanol | Azadirachtin | 720 mg/kg | [4] |

| Microwave-Assisted (MAE) | Neem Leaves | Not Specified | Nimbolide | 7.243 mg/g | [6] |

| Ultrasound-Assisted (UAE) | Neem Seed Kernel | Ethanol | Azadirachtin-A | 0.19% | [8] |

| Cold Extrusion | Neem Seeds | Methanol | Nimbin | 1280 mg/kg | [3] |

| Cold Extrusion | Neem Seeds | Methanol | Azadirachtin A+B | 1818 mg/kg | [3] |

| Solvent Precipitation | Neem Oil | Hexane | Azadirachtin | 14.85% Purity (180x enrichment) | [1] |

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of Limonoids from Neem Seed Kernels

This protocol is based on optimized parameters for the extraction of azadirachtinoids and provides a robust starting point for this compound.[8]

1. Material Preparation:

-

Obtain high-quality neem seeds and remove the pulp and shell to isolate the kernels.

-

Dry the kernels in a shaded, well-ventilated area until brittle.

-

Grind the dried kernels into a fine powder (particle size < 0.5 mm).

2. Defatting (Pre-extraction):

-

Weigh 20 g of neem seed kernel powder and place it into a flask.

-

Add n-hexane at a solvent-to-solid ratio of approximately 5:1 (v/w).

-